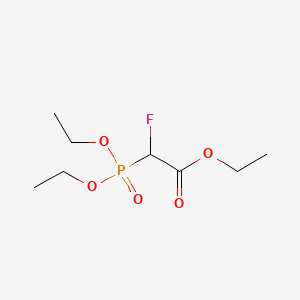

Triethyl 2-fluoro-2-phosphonoacetate

Descripción general

Descripción

Triethyl 2-fluoro-2-phosphonoacetate, also known as 2-Fluoro-2-phosphonoacetic acid triethyl ester, Diethyl [(ethoxycarbonyl)fluoromethyl]phosphonate, or Ethyl diethylphosphonofluoroacetate, is a chemical compound with the molecular formula (C2H5O)2P(O)CH(F)CO2C2H5 . It is a clear colorless liquid .

Synthesis Analysis

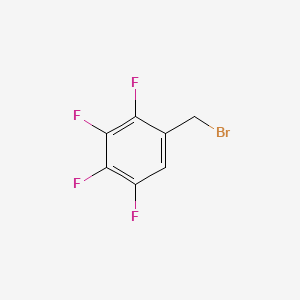

This compound can be prepared from ethyl fluorobromoacetate and triethyl phosphite (1:1.05) by stirring in o-xylene with 15-crown-5 for 14 hours at 105℃ .

Molecular Structure Analysis

The molecular weight of this compound is 242.18 . The SMILES string representation of the molecule is CCOC(=O)C(F)P(=O)(OCC)OCC .

Chemical Reactions Analysis

This compound is a reactant for several types of reactions, including Diels-Alder reactions, biosynthesis of terpene, stereoselective synthesis of unsaturated esters, fluorides and nitriles from the reactions of aldehydes and ketones using Wadsworth-Emmons phosphonates .

Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a refractive index of 1.425 (lit.) . The boiling point is 75 °C at 0.01 mmHg (lit.) and it has a density of 1.194 g/mL at 25 °C (lit.) .

Aplicaciones Científicas De Investigación

Diels-Alder Reactions

Triethyl 2-fluoro-2-phosphonoacetate: is used as a reactant in Diels-Alder reactions . This type of reaction is a cornerstone in synthetic organic chemistry, allowing for the construction of six-membered rings with good control over regio- and stereochemistry. The compound acts as a dienophile, where the electron-withdrawing phosphonoacetate group enhances its reactivity towards dienes.

Biosynthesis of Terpenes

In the biosynthesis of terpenes, This compound can be utilized to introduce fluorine atoms into the terpene skeletons . Fluorinated terpenes are of interest due to their potential medicinal properties and as probes in biological systems to study terpene biosynthesis and function.

Stereoselective Synthesis

The compound is instrumental in the stereoselective synthesis of unsaturated esters, fluorides, and nitriles . These reactions typically involve the use of aldehydes and ketones with Wadsworth-Emmons phosphonates, where This compound serves as a phosphonate reagent, allowing for the control of the geometry of the double bond in the final product.

Synthesis of Quinolones

Quinolones, which are valuable compounds in the pharmaceutical industry, can be synthesized using This compound . The compound provides a fluorinated building block that can be incorporated into the quinolone structure, potentially leading to compounds with enhanced biological activity.

Horner-Wadsworth-Emmons Reaction

This compound is also used in the Horner-Wadsworth-Emmons reaction . It’s a method for the synthesis of alkenes from aldehydes or ketones using phosphonate carbanions. The fluorine atom in This compound can influence the reaction’s stereochemistry, providing access to fluorinated alkenes.

Asymmetric Hydration

This compound: is a reactant in asymmetric hydration reactions . These reactions are important for introducing hydroxyl groups into organic molecules with high enantioselectivity. The presence of the fluorine atom can enhance the reactivity and selectivity of the hydration process.

Addition Reactions and Click Chemistry

The compound finds application in addition reactions, particularly in the context of click chemistry . It can react with various azides or alkynes to form triazoles or other heterocycles, which are useful in materials science, bioconjugation, and drug discovery.

Asymmetric Intermolecular Stetter Reactions

Lastly, This compound is used in asymmetric intermolecular Stetter reactions . These reactions allow for the formation of carbon-carbon bonds between aldehydes and activated olefins, leading to the synthesis of highly functionalized carbonyl compounds with control over stereochemistry.

Mecanismo De Acción

Target of Action

Triethyl 2-fluoro-2-phosphonoacetate is a chemical compound that primarily targets the respiratory system, eyes, and skin . It is known to cause irritation in these areas, indicating that its primary targets are the cells in these tissues.

Mode of Action

It is known to be a reactant in several chemical reactions, including diels-alder reactions, the biosynthesis of terpenes, and the stereoselective synthesis of unsaturated esters, fluorides, and nitriles from the reactions of aldehydes and ketones using wadsworth-emmons phosphonates .

Biochemical Pathways

This compound is involved in several biochemical pathways. It plays a role in the synthesis of quinolones and the asymmetric hydration of Horner-Wadsworth-Emmons. It is also used in addition reactions and has applications in click chemistry . The downstream effects of these pathways can vary widely depending on the specific reaction and the other compounds involved.

Pharmacokinetics

Its physical properties, such as its boiling point (75 °c at 001 mmHg) and density (1194 g/mL at 25 °C), suggest that it may be readily absorbed and distributed in the body .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific reaction in which it is involved. For example, in the synthesis of unsaturated esters, fluorides, and nitriles, it contributes to the formation of these compounds . In the context of its irritant properties, it likely causes cellular damage or inflammation in the respiratory system, eyes, and skin .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its reactivity may be affected by the presence of other chemicals, temperature, and pH. Additionally, its volatility (evidenced by its low boiling point) suggests that it may evaporate quickly in certain environments, potentially affecting its stability and action .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 2-diethoxyphosphoryl-2-fluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16FO5P/c1-4-12-8(10)7(9)15(11,13-5-2)14-6-3/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVPISMANESAJQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(F)P(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16FO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20946330 | |

| Record name | Ethyl (diethoxyphosphoryl)(fluoro)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20946330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2356-16-3 | |

| Record name | Acetic acid, (diethoxyphosphinyl)fluoro-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002356163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl (diethoxyphosphoryl)(fluoro)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20946330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethyl 2-fluoro-2-phosphonoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary application of Triethyl 2-fluoro-2-phosphonoacetate in organic synthesis?

A1: this compound serves as a valuable reagent in the synthesis of 2-fluoro-α,β-unsaturated esters via the Horner-Wadsworth-Emmons reaction. [] This reaction is a crucial tool in organic chemistry for forming carbon-carbon double bonds with high stereoselectivity.

Q2: What are the key physical properties and safety considerations for this compound?

A2: this compound is a colorless liquid with a boiling point of 75°C at 0.01 mmHg. [] It has a refractive index (nD20) of 1.625 and a density of 1.19 g/cm3. Its flash point is 73°C, indicating its flammability. [] As with many organic reagents, it's crucial to handle this compound with care in a well-ventilated area using appropriate personal protective equipment. []

Q3: Can you provide the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C8H16FO5P, and its molecular weight is 242.19 g/mol. [] This information is essential for stoichiometric calculations in synthetic procedures.

Q4: How does the structure of this compound contribute to its reactivity in the Horner-Wadsworth-Emmons reaction?

A4: The presence of the phosphonate group (PO(OEt)2) adjacent to the fluorine atom in this compound is key to its reactivity. [] This group stabilizes the carbanion formed during the Horner-Wadsworth-Emmons reaction, facilitating the formation of the carbon-carbon double bond with an aldehyde or ketone.

Q5: Has this compound been utilized in the development of materials for energy storage applications?

A5: Yes, this compound (TFPA) has recently been explored as a novel flame-retardant solvent in the development of gel polymer electrolytes for lithium metal batteries. [] Researchers incorporated TFPA into a polymer matrix composed of polyethylene glycol dimethacrylate (PEGDMA) and pentaerythritol tetraacrylate (PETEA) via in-situ polymerization. [] The resulting flame-retardant gel electrolyte (FRGE) demonstrated promising properties including high ionic conductivity, good lithium ion transference number, and excellent interfacial stability with lithium metal anodes, contributing to enhanced safety and electrochemical performance. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1301926.png)